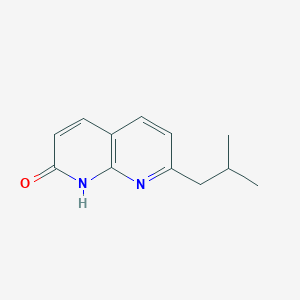
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one: is an organic compound belonging to the naphthyridine family This compound is characterized by a naphthyridine core with a 2-methylpropyl substituent at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloronicotinic acid and 2-methylpropylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the naphthyridine core. This can be achieved using a variety of cyclization agents and conditions.
Substitution: The final step involves the introduction of the 2-methylpropyl group at the 7th position. This can be done using alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydronaphthyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydronaphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
科学的研究の応用
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,8-Naphthyridine: The parent compound without the 2-methylpropyl substituent.
2-Methyl-1,8-naphthyridine: A similar compound with a methyl group at the 2nd position.
7-Ethyl-1,8-naphthyridin-2-one: A compound with an ethyl group at the 7th position instead of a 2-methylpropyl group.
Uniqueness
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one is unique due to the presence of the 2-methylpropyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity for certain biological targets compared to other naphthyridine derivatives.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8(2)7-10-5-3-9-4-6-11(15)14-12(9)13-10/h3-6,8H,7H2,1-2H3,(H,13,14,15) |
InChIキー |
AQZVADXGNIAZGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC2=C(C=C1)C=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





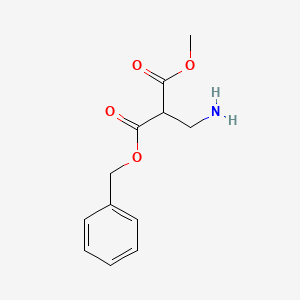


![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)

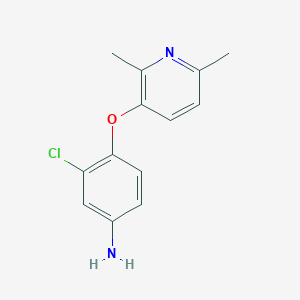
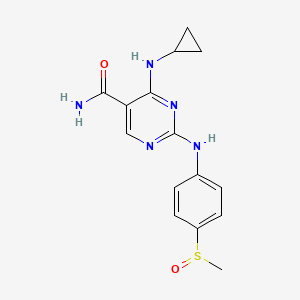
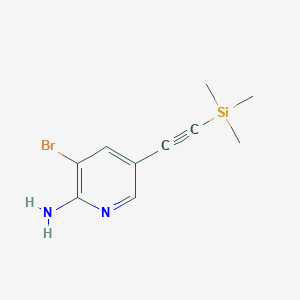
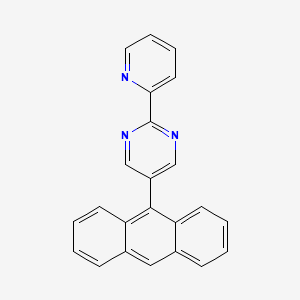
![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)

